
1-(3,4,5-Tribromothiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Tribromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an ethanone group at the 2 position
準備方法
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanone typically involves the bromination of thiophene derivatives followed by the introduction of the ethanone group. One common method includes:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Acylation: The tribrominated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3,4,5-Tribromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, leading to the formation of various substituted thiophene derivatives.
科学的研究の応用
1-(3,4,5-Tribromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
1-(3,4,5-Tribromothiophen-2-yl)ethanone can be compared with other brominated thiophene derivatives, such as:
1-(3,4-Dibromothiophen-2-yl)ethanone: Lacks one bromine atom, leading to different reactivity and properties.
1-(3,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms at different positions, affecting its chemical behavior.
1-(3,4,5-Tribromothiophen-2-yl)methanol: Contains a hydroxyl group instead of an ethanone group, resulting in different chemical and biological properties.
特性
分子式 |
C6H3Br3OS |
|---|---|
分子量 |
362.87 g/mol |
IUPAC名 |
1-(3,4,5-tribromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h1H3 |
InChIキー |
DXZOPTCVWWYWDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(S1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






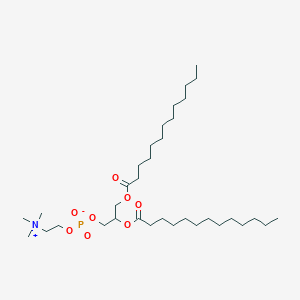
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
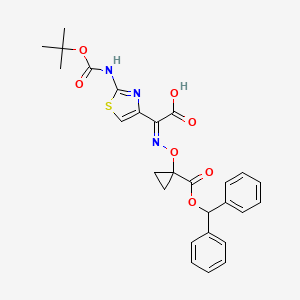
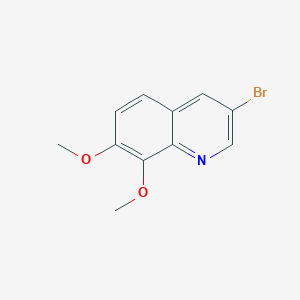
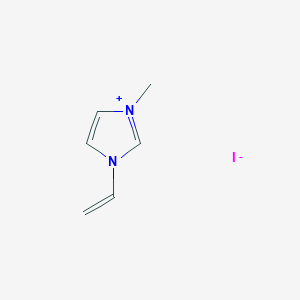
![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)


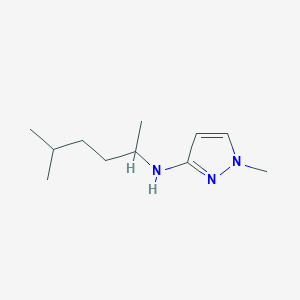
![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)
